molecular formula C20H16N4O3 B2811915 2-(2-(benzo[d]isoxazol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034504-68-0

2-(2-(benzo[d]isoxazol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2811915
CAS RN: 2034504-68-0
M. Wt: 360.373
InChI Key: AZWYTVQAMZCRPG-UHFFFAOYSA-N
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Description

This compound is a small-molecule BRD4 bromodomain inhibitor bearing a benzo[d]isoxazol scaffold . The BRD4 protein is associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .


Synthesis Analysis

The structure-based design, synthesis, and evaluation of this class of inhibitors have been reported . The SARs focused on exploration of the 2′ or 3′ position to afford novel inhibitors that may avoid potential metabolically unstable sites .


Molecular Structure Analysis

The compound has a complex structure with a benzo[d]isoxazol scaffold . It also contains a pyrido[1,2-a]pyrimidin-4-one group .


Chemical Reactions Analysis

The compound exhibits high binding affinity to BRD4 (1) with a ΔT m value of 7.8 °C as evaluated in thermal shift assay (TSA) . Its potent activity was also demonstrated by a peptide competition assay with an IC 50 value of 0.21 μM .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Insecticidal and Antibacterial Potential

    A study explored the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showcasing the utility of pyrimidine derivatives in addressing agricultural and healthcare challenges (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-5-Lipoxygenase Agents

    Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer (against HCT-116 and MCF-7 cell lines) and 5-lipoxygenase inhibition activities. This study contributes to the development of potential therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

  • Cytotoxic Activity and Quantum Chemical Calculations

    Research into 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives involved quantum-chemical calculations to determine molecular properties and evaluated their cytotoxic activities against HepG2 and MDA-MB-231 cancer cell lines. This highlights the interdisciplinary approach combining computational chemistry with biological evaluation for drug discovery (Kökbudak et al., 2020).

Synthesis of Heterocyclic Compounds

  • Functionalized Benzimidazopyrimidinones

    A study reported a new approach to synthesize functionalized benzimidazopyrimidinones, showcasing the versatility of pyrimidine derivatives in organic synthesis. This contributes to the pool of synthetic methodologies for developing novel compounds with potential applications in various fields (Mancuso et al., 2017).

  • Antimicrobial Activity of Pyrimidine Derivatives

    The synthesis and evaluation of novel benzothiazole pyrimidine derivatives for their antimicrobial activity provided insights into the design of new antibacterial and antifungal agents. This research underscores the significance of pyrimidine derivatives in developing new antimicrobials (Maddila et al., 2016).

Mechanism of Action

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This compound, as a BRD4 bromodomain inhibitor, has potential for further exploration in the treatment of cancer and inflammation .

properties

IUPAC Name

5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-19(11-16-13-5-1-2-6-17(13)27-22-16)23-10-8-15-14(12-23)20(26)24-9-4-3-7-18(24)21-15/h1-7,9H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWYTVQAMZCRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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